molecular formula C16H14N2S2 B11292218 3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine

3-((2-Methylbenzyl)thio)-6-(thiophen-2-yl)pyridazine

Cat. No.: B11292218
M. Wt: 298.4 g/mol
InChI Key: RCVACLSVPSWEJG-UHFFFAOYSA-N
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Description

3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is a heterocyclic compound that contains a pyridazine ring substituted with a thiophene ring and a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2-thiophenecarboxaldehyde under basic conditions to form the desired pyridazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Known for their biological activities and used in drug discovery.

    Indole derivatives: Possess diverse biological activities and are widely studied for their therapeutic potential.

    Imidazole derivatives: Known for their applications in medicinal chemistry and as enzyme inhibitors.

Uniqueness

3-{[(2-METHYLPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE is unique due to its combination of a pyridazine ring with a thiophene ring and a sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C16H14N2S2/c1-12-5-2-3-6-13(12)11-20-16-9-8-14(17-18-16)15-7-4-10-19-15/h2-10H,11H2,1H3

InChI Key

RCVACLSVPSWEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

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